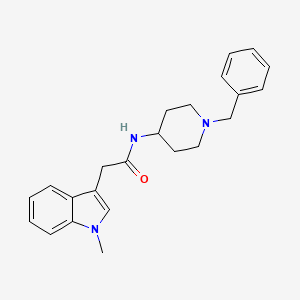
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperidine ring, which is further connected to an indole derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole derivative. One common approach is the reaction of 1-benzylpiperidin-4-one with 1-methyl-1H-indole-3-carboxylic acid chloride under controlled conditions to form the desired amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted piperidines or indoles.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but it generally involves interactions with biological macromolecules to modulate their activity.
Comparación Con Compuestos Similares
Piperidine derivatives
Indole derivatives
Benzylamine derivatives
Uniqueness: N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide stands out due to its unique structural features, which confer specific binding properties and biological activities that are distinct from other similar compounds.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-25-17-19(21-9-5-6-10-22(21)25)15-23(27)24-20-11-13-26(14-12-20)16-18-7-3-2-4-8-18/h2-10,17,20H,11-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZAFQZSXJTNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
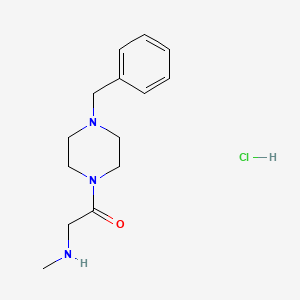
![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)
![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)
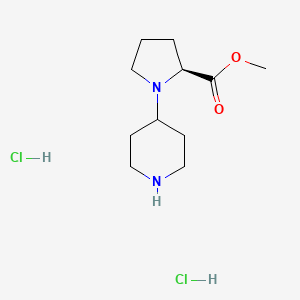
![(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B2883919.png)
![N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2883921.png)
![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)

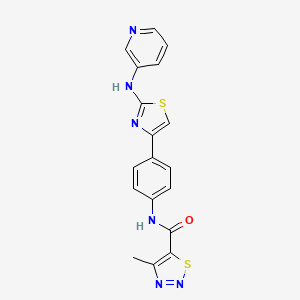
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)

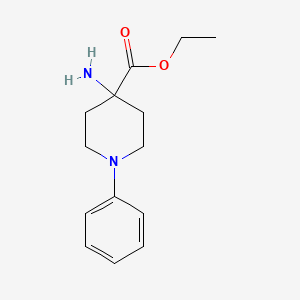
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B2883933.png)
